2,2'-Sulfanediylbis(6-methyl-4-nonylphenol)
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Overview
Description
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is a chemical compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic groups, each substituted with a nonyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) typically involves the reaction of 6-methyl-4-nonylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
- Dissolution of 6-methyl-4-nonylphenol in an organic solvent such as dichloromethane.
- Addition of sulfur dichloride to the solution with continuous stirring.
- Maintenance of the reaction mixture at a specific temperature (usually around 0-5°C) to control the reaction rate.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the phenolic groups.
Scientific Research Applications
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) involves its interaction with cellular components and enzymes. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The sulfur atom in the compound can form bonds with metal ions, potentially inhibiting metalloprotein enzymes and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A related compound with a single phenolic group substituted with a nonyl group.
Bisphenol A: Another bisphenol compound with two phenolic groups linked by a carbon atom instead of sulfur.
Uniqueness
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is unique due to the presence of the sulfur atom linking the two phenolic groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
54616-34-1 |
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Molecular Formula |
C32H50O2S |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methyl-5-nonylphenyl)sulfanyl-6-methyl-4-nonylphenol |
InChI |
InChI=1S/C32H50O2S/c1-5-7-9-11-13-15-17-19-27-21-25(3)31(33)29(23-27)35-30-24-28(22-26(4)32(30)34)20-18-16-14-12-10-8-6-2/h21-24,33-34H,5-20H2,1-4H3 |
InChI Key |
VGMATNXJYUJWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)SC2=C(C(=CC(=C2)CCCCCCCCC)C)O |
Origin of Product |
United States |
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